molecular formula C19H22Cl2N2O3S B4893217 N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide

Numéro de catalogue B4893217
Poids moléculaire: 429.4 g/mol
Clé InChI: GUGLQFUMNGJVQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide, commonly known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2006, and since then, it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mécanisme D'action

CCG-1423 inhibits the activity of ROCK by binding to its kinase domain and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets of ROCK, resulting in the inhibition of cellular processes that are regulated by ROCK.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have various biochemical and physiological effects, including the inhibition of cell migration and proliferation, induction of apoptosis, and regulation of cytoskeletal dynamics. It has also been shown to have anti-inflammatory effects and to regulate blood pressure in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

CCG-1423 has several advantages for use in lab experiments, including its small size, high potency, and specificity for ROCK inhibition. However, it also has some limitations, including its relatively short half-life and potential off-target effects.

Orientations Futures

There are several future directions for the study of CCG-1423, including the development of more potent and selective inhibitors of ROCK, the identification of new therapeutic applications for CCG-1423, and the investigation of its potential use in combination with other drugs for enhanced therapeutic efficacy. Additionally, the study of CCG-1423 in animal models of disease and clinical trials in humans will be important for further understanding its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of CCG-1423 involves a multi-step process that includes the reaction of 2-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form N-(2-chlorobenzyl)-4-chlorobenzenesulfonamide. This compound is then reacted with isobutyl glycine to form N~2~-(2-chlorobenzyl)-N~1~-isobutylglycinamide, which is further reacted with sodium hydroxide to form CCG-1423.

Applications De Recherche Scientifique

CCG-1423 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the activity of Rho-associated protein kinase (ROCK), which is involved in various cellular processes, including cell migration, proliferation, and apoptosis.

Propriétés

IUPAC Name

2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-14(2)11-22-19(24)13-23(12-15-5-3-4-6-18(15)21)27(25,26)17-9-7-16(20)8-10-17/h3-10,14H,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGLQFUMNGJVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.